N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide
Description
N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)picolinamide is a heterocyclic compound featuring a picolinamide moiety linked via a methyl group to a 5-(3-methoxyphenyl)-substituted isoxazole ring. The picolinamide fragment (pyridine-2-carboxamide) introduces hydrogen-bonding capabilities, which are critical in molecular recognition processes.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-6-4-5-12(9-14)16-10-13(20-23-16)11-19-17(21)15-7-2-3-8-18-15/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAOBMFACFPBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Picolinamide Moiety: The final step involves the coupling of the isoxazole derivative with picolinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide can be represented by the following structure:
- Chemical Formula : CHNO
- CAS Number : 1018605-16-7
The compound features an isoxazole ring, which is known for its biological activity, and a picolinamide moiety, contributing to its potential therapeutic effects.
Scientific Research Applications
- Kinase Inhibition
- Neurodegenerative Disease Treatment
- Anti-inflammatory Properties
- Anticancer Activity
Case Study 1: Kinase Inhibition in Cancer Therapy
A study demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the downregulation of SYK kinase activity, leading to reduced cell proliferation and increased apoptosis rates .
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, administration of the compound showed significant neuroprotective effects. It was observed that treated animals exhibited lower levels of amyloid-beta plaques and improved cognitive function compared to controls. This suggests potential for further development as a therapeutic agent for neurodegenerative disorders .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Diseases/Conditions |
|---|---|---|
| Kinase Inhibition | Inhibition of SYK, LRRK2 | Autoimmune diseases, cancer |
| Anti-inflammatory | Modulation of inflammatory pathways | Rheumatoid arthritis, lupus |
| Neuroprotection | Reduction of neuroinflammation | Alzheimer's disease, Parkinson's |
| Anticancer Activity | Induction of apoptosis | Various cancers |
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) and hydroxy (electron-donating) substituents at the 3-position of isoxazole () yield distinct activity scores (6.554 vs. 6.815), suggesting substituent polarity impacts target engagement.
- Positional Effects : Sulfamoyl and chloro groups at the phenylacetamide position () reduce similarity scores compared to the methoxyphenyl group in the target compound, highlighting the importance of the 3-methoxy group in molecular recognition .
Heterocyclic Systems with Pyridine/Thiadiazole Cores
These analogs emphasize:
- Role of Pyridine : The picolinamide group in the target compound may mimic pyridine-based interactions in thiadiazole derivatives, such as metal coordination or π-stacking.
- Substituent Flexibility : Cyclopropoxy groups () introduce steric bulk, contrasting with the methoxy group’s planar structure, which could influence binding pocket accessibility .
Biological Activity
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)picolinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an isoxazole moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:
The biological activity of this compound primarily revolves around its interaction with various molecular targets. Isoxazole derivatives, including this compound, are known to exhibit:
- Enzyme Inhibition : They can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to neurodegenerative diseases .
Anticancer Activity
Research has indicated that this compound exhibits potential anticancer properties. A study evaluating various isoxazole derivatives found that certain compounds induced cytotoxic effects on cancer cell lines, including human promyelocytic leukemia cells (HL-60). The IC50 values for these compounds ranged from 86 to 755 μM, suggesting moderate efficacy .
Antimicrobial Properties
Isoxazole derivatives have also been studied for their antimicrobial activity. The presence of the isoxazole ring enhances the compound's ability to disrupt microbial cell functions, making it a candidate for further development as an antimicrobial agent.
Study 1: Cytotoxicity Evaluation
A study conducted on various isoxazole derivatives, including this compound, evaluated their cytotoxic effects on HL-60 cells. The results indicated that:
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3 | 86 | Induces apoptosis |
| 6 | 755 | Cell cycle arrest |
The study concluded that the cytotoxicity was associated with the modulation of apoptotic pathways and cell cycle regulation .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition potential of this compound. It was found to inhibit acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease. The IC50 value for AChE inhibition was reported at 46 nM, indicating strong activity compared to standard inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
